molecular formula C20H17ClFN3O4S B2966169 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 899944-08-2

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2966169
CAS RN: 899944-08-2
M. Wt: 449.88
InChI Key: ZVXFFCZZUAUARF-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O4S and its molecular weight is 449.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study details the synthesis of eight derivatives similar to the specified compound, demonstrating their potential anti-inflammatory activities. Among these derivatives, some showed significant anti-inflammatory effects, highlighting the chemical's potential for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Herbicide Application and Environmental Impact

Chloroacetamide and its derivatives, including compounds structurally related to the specified chemical, are used as selective herbicides. Their application ranges from controlling annual grasses and broad-leaved weeds in various crops. Research has also focused on their environmental impact, particularly their degradation in natural water systems (Weisshaar & Böger, 1989).

Cytotoxic Activity Against Cancer Cell Lines

Novel sulfonamide derivatives, including those structurally related to the requested compound, were synthesized and tested for their cytotoxic activity against breast and colon cancer cell lines. Some compounds exhibited potent activity, suggesting their potential as anticancer agents (Ghorab et al., 2015).

Development of Thrombin Inhibitors

Research on derivatives of the specified chemical structure focused on their application as thrombin inhibitors, essential for developing new anticoagulant therapies. This includes the development of scalable synthesis methods for such inhibitors, which are crucial for the preparation of compounds in quantities suitable for further study and potential therapeutic use (Ashwood et al., 2004).

Anti-Lung Cancer Activity

Fluoro-substituted derivatives related to the specified compound were synthesized and tested for their anti-lung cancer activity. These compounds showed promising results against human cancer cell lines, underscoring their potential for developing new treatments for lung cancer (Hammam et al., 2005).

properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O4S/c1-28-14-7-12(8-15(10-14)29-2)24-18(26)11-30-19-20(27)25(6-5-23-19)13-3-4-17(22)16(21)9-13/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXFFCZZUAUARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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